8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Overview
Description
8-[Butyl(methyl)amino]-1,4-dioxaspiro[45]decane-8-carbonitrile is a chemical compound with the molecular formula C13H24N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of a suitable precursor with butylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with different functional groups.
Scientific Research Applications
8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A structurally related compound with similar spiro configuration.
8-Methylene-1,4-dioxaspiro[4.5]decane: Another spiro compound with a methylene group instead of the butyl(methyl)amino group.
Uniqueness
8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65650-39-7 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
8-[butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C14H24N2O2/c1-3-4-9-16(2)13(12-15)5-7-14(8-6-13)17-10-11-18-14/h3-11H2,1-2H3 |
InChI Key |
IERDYJDAQVBCGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1(CCC2(CC1)OCCO2)C#N |
Origin of Product |
United States |
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